
(2E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features an acryloyl chloride group, which is a reactive functional group commonly used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acryloyl chloride group. The general reaction scheme is as follows:
(E)−3−(1−Ethyl−3−methyl−1H−pyrazol−4−yl)acrylicacid+SOCl2→(E)−3−(1−Ethyl−3−methyl−1H−pyrazol−4−yl)acryloylchloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for the addition of reagents and control of reaction parameters is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl group can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Polymerization: The compound can undergo polymerization reactions to form polyacryloyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acryloyl chloride group.
Catalysts: Lewis acids, such as aluminum chloride, can be used to catalyze certain reactions involving the compound.
Solvents: Anhydrous solvents, such as dichloromethane and tetrahydrofuran, are commonly used to prevent hydrolysis of the acryloyl chloride group.
Major Products
The major products formed from reactions involving (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride include:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride involves the reactivity of the acryloyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The pyrazole ring may also interact with biological targets, such as enzymes and receptors, through non-covalent interactions, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)acryloyl chloride: Similar structure but with a phenyl group instead of an ethyl group.
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylic acid: The precursor to the acryloyl chloride derivative.
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide: An amide derivative formed by the reaction with ammonia or amines.
Uniqueness
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride is unique due to the presence of both the pyrazole ring and the acryloyl chloride group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNCHZYAVOJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
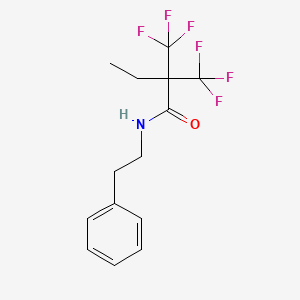
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)
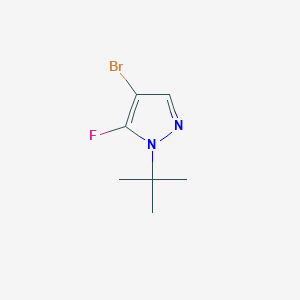
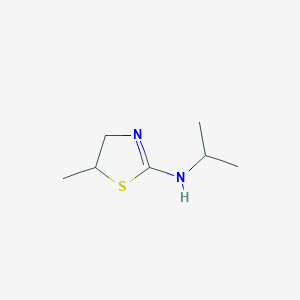
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)
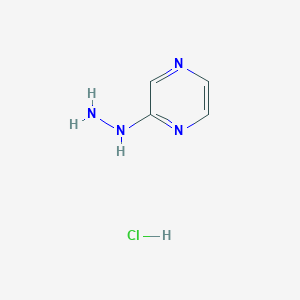

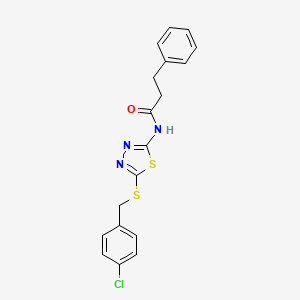
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12468700.png)

![ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12468720.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468730.png)
